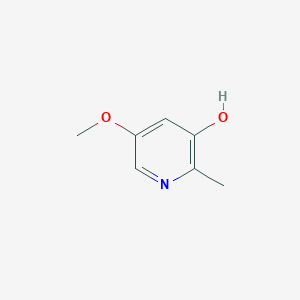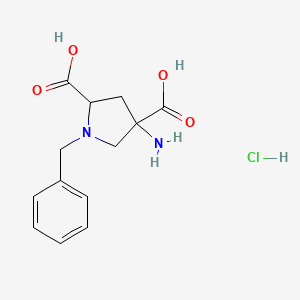
1-Cyclobutyl-2-hydroxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclobutyl-2-hydroxyethan-1-one is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol It is a ketone with a cyclobutyl group attached to the carbonyl carbon and a hydroxyl group on the adjacent carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-cyclobutyl-2-hydroxyethan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethylene glycol in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate cyclic acetal, which is then hydrolyzed to yield the desired product .
Another method involves the reduction of 1-cyclobutyl-2-oxoethan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction selectively targets the carbonyl group, converting it to a hydroxyl group and forming 1-cyclobutyl-2-hydroxyethan-1-one .
Industrial Production Methods
Industrial production of 1-cyclobutyl-2-hydroxyethan-1-one typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-cyclobutyl-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: 1-cyclobutyl-2-oxoethan-1-one.
Reduction: 1-cyclobutyl-2-hydroxyethan-1-one.
Substitution: 1-cyclobutyl-2-chloroethan-1-one.
Wissenschaftliche Forschungsanwendungen
1-cyclobutyl-2-hydroxyethan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-cyclobutyl-2-hydroxyethan-1-one depends on its specific applicationFor example, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites .
Vergleich Mit ähnlichen Verbindungen
1-cyclobutyl-2-hydroxyethan-1-one can be compared with other similar compounds, such as:
Cyclobutanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-cyclobutyl-2-oxoethan-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
1-cyclobutyl-2-chloroethan-1-one: Contains a chlorine atom instead of a hydroxyl group, resulting in different chemical properties and uses.
Eigenschaften
Molekularformel |
C6H10O2 |
|---|---|
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
1-cyclobutyl-2-hydroxyethanone |
InChI |
InChI=1S/C6H10O2/c7-4-6(8)5-2-1-3-5/h5,7H,1-4H2 |
InChI-Schlüssel |
BWZZTAJBZYEIHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B15124440.png)
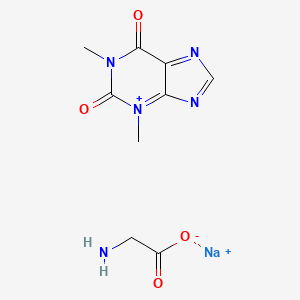
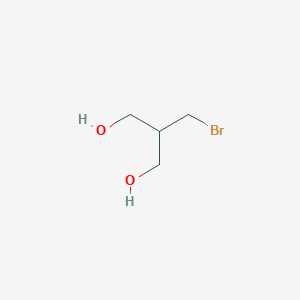


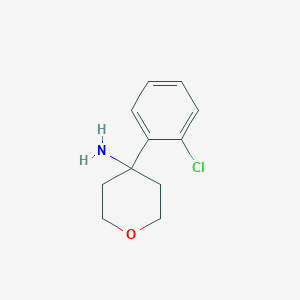
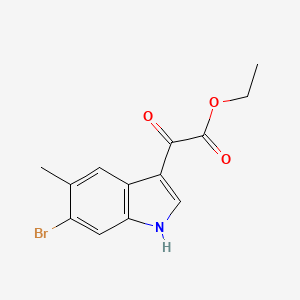
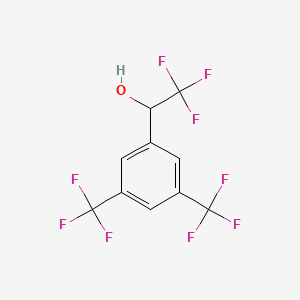
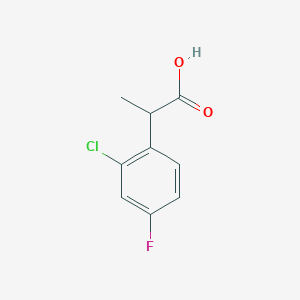
![2-(1-azabicyclo[2.2.2]octan-3-yl)-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride](/img/structure/B15124495.png)
![9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine](/img/structure/B15124498.png)
